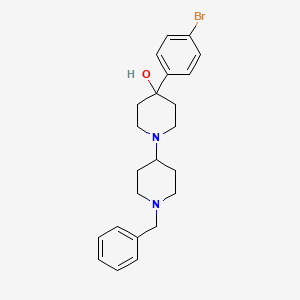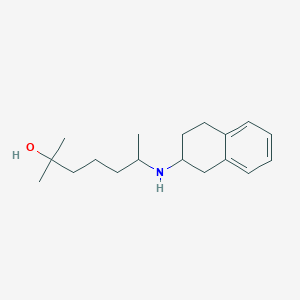
1-benzyl-4-(4-bromophenyl)-4-piperidinol
Overview
Description
1-Benzyl-4-(4-bromophenyl)-4-piperidinol is a chemical compound that belongs to the class of piperidinols. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The purpose of
Scientific Research Applications
Structural and Conformational Studies
- X-Ray Diffraction Studies : The absolute configurations of similar piperidinol derivatives were determined using X-ray diffraction, highlighting the significance of molecular geometry in the development of chemical compounds with specific activities, such as antihistaminic properties (Peeters, Blaton & Ranter, 1994).
Synthesis and Reactivity
- Enamino-thiones Synthesis : Piperidinol derivatives were utilized in the preparation of enamino-thiones, a process involving reactions with various iodides to generate S-alkylated iminium iodides. This showcases the versatility of piperidinol compounds in synthetic chemistry (Rasmussen, Shabana & Lawesson, 1981).
Pharmaceutical Development
- Novel Non-Peptide CCR5 Antagonist Synthesis : A study detailed the synthesis of a novel non-peptide CCR5 antagonist using piperidinol derivatives, underlining its potential in drug development (Bi, 2014).
- Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those related to piperidinol, were synthesized and evaluated for their anti-acetylcholinesterase activity, indicating their potential use in treating conditions like dementia (Sugimoto et al., 1990).
Cytotoxicity Studies
- Cytotoxic Potency Against Cancer Cells : Piperidinol derivatives were synthesized and tested for cytotoxicity against human hepatoma and breast cancer cell lines, suggesting their potential application in cancer therapy (Kucukoglu et al., 2015).
Molecular Interactions
- Hydrogen Bonding Patterns : Studies on the hydrogen-bonding patterns in enaminones, including those with piperidinol analogues, provided insights into their molecular interactions, which is crucial for the design of new compounds (Balderson et al., 2007).
properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPGLOYTGMFUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416421 | |
| Record name | 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16332-18-6 | |
| Record name | 4-(4-Bromophenyl)-1-(phenylmethyl)-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16332-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-4-(4-bromo-phenyl)-piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B3853590.png)

![4-{3-[(4-pyridinylmethyl)amino]butyl}phenol hydrochloride](/img/structure/B3853615.png)


![1,3-benzodioxol-5-yl[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3853624.png)
![(2,4-dimethoxyphenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B3853625.png)
![(3,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3853631.png)

![2-{4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B3853635.png)

![N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine](/img/structure/B3853647.png)
![5-chloro-3-[(4-methyl-1H-imidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B3853662.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3853690.png)